

# Tinostamustine (CAS Number: 1236199-60-2): A Technical Whitepaper

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Compound of Interest					
Compound Name:	Tinostamustine				
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### **Executive Summary**

Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical entity represents a significant advancement in oncology by fusing the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential across a spectrum of hematological malignancies and solid tumors, including those that are relapsed or refractory to standard therapies.[1][5] This document provides an in-depth technical guide on Tinostamustine, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

#### **Mechanism of Action**

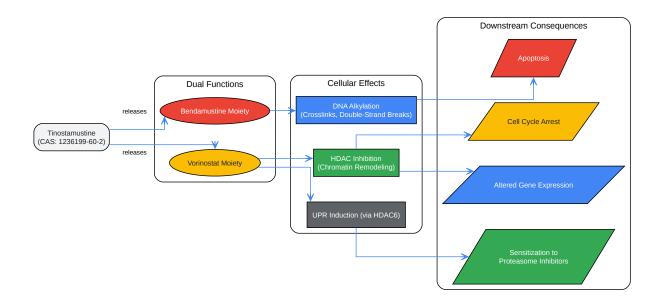
**Tinostamustine** exerts its antineoplastic effects through a dual mechanism:

 DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of crosslinks and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][4][6]



Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone. [3] Additionally, inhibition of HDAC6 by **Tinostamustine** can induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer cells to other therapies like proteasome inhibitors.[3]



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Caption: Dual mechanism of **Tinostamustine**.

### **Quantitative Preclinical Data**

**Tinostamustine** has demonstrated potent activity across a range of cancer cell lines.



Parameter	Target	Value	Reference
IC50	HDAC1	9 nM	[7]
HDAC2	9 nM	[7]	_
HDAC3	25 nM	[7]	
HDAC6	6 nM	[7][8]	
HDAC8	107 nM	[7]	
HDAC10	72 nM	[7]	_
IC50	Multiple Myeloma Cell Lines	5-13 μΜ	[7]
In Vivo Efficacy	MM1S Mouse Xenograft Model	60 mg/kg per week reduced tumor growth and prolonged survival.	[6]
Blood-Brain Barrier Penetration	Murine Models	16.5% (IV bolus), 13.8% (CIVI)	[9]

## **Key Preclinical and Clinical Findings Preclinical Studies**

- Glioblastoma (GBM): In preclinical GBM models, **Tinostamustine** showed stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy, and temozolomide.[2][10] **Tinostamustine** also acts as a radiosensitizer.[10]
- Multiple Myeloma (MM): Tinostamustine induces potent DNA damage and impairs DNA repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11]
   [12]



 Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, Tinostamustine has shown significant antitumor activity and slowed disease progression.[5]

#### **Clinical Trials**

**Tinostamustine** has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Trial Identifier	Phase	Conditions	Status	Reference
NCT02576496	Phase 1	Relapsed/Refract ory Hematological Malignancies	Completed	[1][5]
NCT03345485	Phase 1/2	Small Cell Lung Cancer, Soft Tissue Sarcoma, Triple-negative Breast Cancer, Ovarian Cancer, Endometrial Cancer	Recruiting	[8][13]
NCT05432375	Early Phase 1	Glioblastoma Multiforme	Recruiting	[4][8]
NCT03903458	Phase 1	Malignant Melanoma	Unknown	[8]
GBM AGILE	Phase 2/3	Glioblastoma	Recruiting	[14]

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60 minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response rate of 37% was observed.[5]

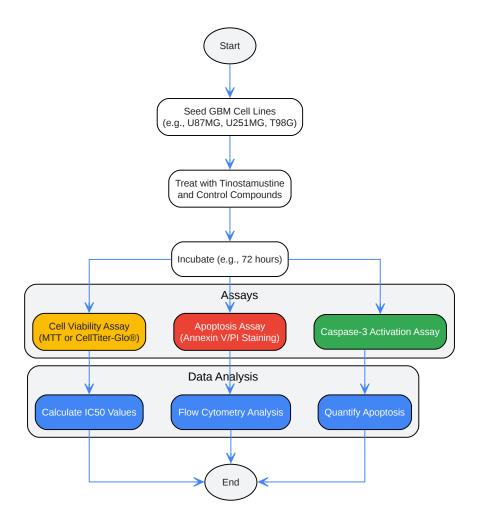
### **Experimental Protocols**



## In Vitro Cytotoxicity and Apoptosis Assays in Glioblastoma

- Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G (MGMT positive) cell lines.[10]
- Methodology:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - Tinostamustine, vorinostat, bendamustine, or temozolomide were added at various concentrations.
  - Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
  - For apoptosis analysis, cells were treated with the compounds and then stained with Annexin V and Propidium Iodide (PI).
  - Flow cytometry was used to quantify the percentage of apoptotic cells.
  - Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.[10]





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Caption: Workflow for in vitro GBM assays.

#### In Vivo Glioblastoma Xenograft Models

- Animal Models: Nude mice were used for these studies.[10]
- Subcutaneous Model:
  - U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.
     [10]
  - Once tumors reached a palpable size, mice were randomized into treatment groups.
  - Treatment groups could include vehicle control, **Tinostamustine**, bendamustine, temozolomide, and/or radiotherapy.



- Tumor volume was measured regularly using calipers.
- Orthotopic Intra-brain Model:
  - Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were stereotactically injected into the brains of the mice.[10]
  - Tumor growth was monitored using bioluminescence imaging.
  - Treatment was initiated, and survival was monitored as the primary endpoint.
  - Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were calculated.[2][10]

#### Conclusion

**Tinostamustine** is a promising, novel therapeutic agent with a unique dual mechanism of action that has shown significant antitumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms provides a strong rationale for its continued development in difficult-to-treat cancers such as glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical studies will further delineate its efficacy and safety profile, potentially establishing **Tinostamustine** as a valuable addition to the oncology treatment landscape.

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